molecular formula C23H23N3S2 B2523534 2-(benzylsulfanyl)-N-cyclohexyl[1]benzothieno[3,2-d]pyrimidin-4-amine CAS No. 861209-09-8

2-(benzylsulfanyl)-N-cyclohexyl[1]benzothieno[3,2-d]pyrimidin-4-amine

Cat. No.: B2523534
CAS No.: 861209-09-8
M. Wt: 405.58
InChI Key: LZTMTOZLQCOVMI-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-cyclohexyl1benzothieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of benzothieno[3,2-d]pyrimidines, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities .

Mechanism of Action

Target of Action

The primary target of 2-(benzylsulfanyl)-N-cyclohexyl1benzothieno[3,2-d]pyrimidin-4-amine is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators in inflammation and other physiological processes .

Mode of Action

2-(benzylsulfanyl)-N-cyclohexyl1benzothieno[3,2-d]pyrimidin-4-amine interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway, specifically the step involving the conversion of arachidonic acid to prostaglandins by the COX-2 enzyme . By inhibiting COX-2, the compound reduces the production of prostaglandins, leading to a decrease in inflammation .

Pharmacokinetics

The pharmacokinetic properties of 2-(benzylsulfanyl)-N-cyclohexyl1benzothieno[3,2-d]pyrimidin-4-amine, including its absorption, distribution, metabolism, and excretion (ADME), are currently not available in the literature. These properties would determine the compound’s bioavailability and overall effectiveness.

Result of Action

The inhibition of COX-2 by 2-(benzylsulfanyl)-N-cyclohexyl1benzothieno[3,2-d]pyrimidin-4-amine leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation, as prostaglandins are key mediators in inflammatory processes .

Action Environment

The action, efficacy, and stability of 2-(benzylsulfanyl)-N-cyclohexyl1benzothieno[3,2-d]pyrimidin-4-amine can be influenced by various environmental factors These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the individual’s body (such as age, sex, genetic factors, and health status).

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-cyclohexyl1benzothieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(benzylsulfanyl)-N-cyclohexyl1benzothieno[3,2-d]pyrimidin-4-amine has been studied for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfanyl)-N-cyclohexyl1benzothieno[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its benzylsulfanyl and cyclohexyl groups contribute to its potency and selectivity as a COX-2 inhibitor .

Properties

IUPAC Name

2-benzylsulfanyl-N-cyclohexyl-[1]benzothiolo[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3S2/c1-3-9-16(10-4-1)15-27-23-25-20-18-13-7-8-14-19(18)28-21(20)22(26-23)24-17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTMTOZLQCOVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC3=C2SC4=CC=CC=C43)SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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